molecular formula C33H37NO3 B15125669 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester

4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester

Cat. No.: B15125669
M. Wt: 495.6 g/mol
InChI Key: VQJUKVZDMDOJPX-UHFFFAOYSA-N
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Description

4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester is a complex organic compound used primarily in proteomics research. It is characterized by its unique structure, which includes a piperidinyl group, a butyne linkage, and a diphenylmethoxy-d5 moiety .

Preparation Methods

The synthesis of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester involves multiple stepsThe final step involves the esterification of the benzeneacetic acid with methanol under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidinyl and butyne sites.

    Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding acid and alcohol.

Scientific Research Applications

4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethoxy-d5 group is known to interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

    4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester: Lacks the deuterium labeling (d5).

    4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Ethyl Ester: Has an ethyl ester instead of a methyl ester.

    4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid: The ester group is replaced by a carboxylic acid.

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C33H37NO3

Molecular Weight

495.6 g/mol

IUPAC Name

methyl 2-[2-[1-(4-benzhydryloxypiperidin-1-yl)but-3-ynyl]phenyl]-2-methylpropanoate

InChI

InChI=1S/C33H37NO3/c1-5-14-30(28-19-12-13-20-29(28)33(2,3)32(35)36-4)34-23-21-27(22-24-34)37-31(25-15-8-6-9-16-25)26-17-10-7-11-18-26/h1,6-13,15-20,27,30-31H,14,21-24H2,2-4H3

InChI Key

VQJUKVZDMDOJPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(CC#C)N2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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